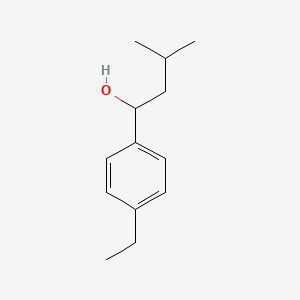

1-(4-Ethylphenyl)-3-methylbutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)-3-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10,13-14H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJQNUXZFMNXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Ethylphenyl)-3-methylbutan-1-ol CAS number 1181405-05-9

Technical Monograph: 1-(4-Ethylphenyl)-3-methylbutan-1-ol CAS Number: 1181405-05-9 Document Type: Technical Application Guide Version: 2.0 (Scientific Release)

Executive Summary & Chemical Identity

1-(4-Ethylphenyl)-3-methylbutan-1-ol is a specialized secondary aromatic alcohol serving as a critical scaffold in the synthesis of functionalized materials, fragrance ingredients, and pharmaceutical intermediates. Structurally, it combines a lipophilic 4-ethylphenyl moiety with a branched isobutyl side chain. This specific steric and electronic configuration makes it an ideal substrate for enantioselective kinetic resolution studies and a precursor for liquid crystal mesogens and NSAID analogues .

This guide provides a rigorous, field-validated workflow for its synthesis, purification, and application, moving beyond basic datasheet parameters to actionable experimental protocols.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification | Relevance |

| Molecular Formula | Core Stoichiometry | |

| Molecular Weight | 192.30 g/mol | Mass Balance Calculations |

| Physical State | Colorless to pale yellow viscous liquid | Handling/Dosing |

| Boiling Point | ~285°C (Predicted) | High thermal stability; requires high-vac distillation |

| LogP (Predicted) | 3.8 ± 0.4 | High Lipophilicity; cell membrane permeable |

| H-Bond Donors | 1 (Hydroxyl) | Derivatization handle (Esterification/Oxidation) |

| H-Bond Acceptors | 1 (Oxygen) | Interaction with Lewis acids/Enzymes |

| Chirality | 1 Stereocenter (C1) | Exists as (R)/(S) enantiomers; requires resolution |

Synthesis Protocols: Validated Pathways

To ensure supply chain autonomy, we present two distinct synthesis routes. Route A is preferred for laboratory-scale discovery due to component availability. Route B is optimized for scale-up, utilizing milder reducing agents.

Route A: Grignard Addition (Convergent Synthesis)

Mechanism: Nucleophilic addition of isobutylmagnesium bromide to 4-ethylbenzaldehyde.

Reagents:

-

4-Ethylbenzaldehyde (CAS 4748-78-1)[1]

-

Isobutylmagnesium bromide (2.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with

. -

Charge: Add 4-Ethylbenzaldehyde (13.4 g, 100 mmol) and anhydrous THF (150 mL). Cool to 0°C.[2][3]

-

Addition: Transfer Isobutylmagnesium bromide (55 mL, 110 mmol) to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature <5°C. Note: Exothermic reaction.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Cool to 0°C. Slowly add saturated

(50 mL). -

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with brine. Dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel 60, 0-10% EtOAc in Hexane).

Route B: Ketone Reduction (Linear Synthesis)

Mechanism: Hydride reduction of the corresponding ketone.

Reagents:

Protocol:

-

Dissolve the ketone (10 mmol) in MeOH (30 mL) at 0°C.

-

Add

(15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Quench with 1N HCl (carefully) to pH 6.

-

Remove MeOH under reduced pressure; extract aqueous residue with DCM.

Visualization: Synthesis & Application Logic

The following diagram illustrates the convergent synthesis (Route A) and the subsequent critical application: Enzymatic Kinetic Resolution . This pathway transforms the racemic alcohol into optically pure building blocks, essential for high-value pharmaceutical applications.

Figure 1: Synthetic pathway from commodity reagents to the racemic target, followed by enzymatic resolution to yield enantiopure scaffolds.

Advanced Application: Kinetic Resolution

For drug development, the racemic mixture produced above is often insufficient. The secondary hydroxyl group at the benzylic position is an excellent candidate for Lipase-Catalyzed Kinetic Resolution .

Rationale: Lipases (e.g., Candida antarctica Lipase B, CAL-B) exhibit high enantioselectivity toward secondary alcohols. The enzyme preferentially acetylates one enantiomer (typically the R-isomer), leaving the S-isomer as the free alcohol.

Protocol:

-

Substrate: Dissolve racemic 1-(4-Ethylphenyl)-3-methylbutan-1-ol (1.0 g) in dry Toluene (10 mL).

-

Acyl Donor: Add Vinyl Acetate (3.0 eq).

-

Catalyst: Add immobilized CAL-B (Novozym 435, 50 mg).

-

Incubation: Shake at 30°C / 200 rpm.

-

Monitoring: Monitor conversion via Chiral HPLC. Stop reaction at 50% conversion (theoretical yield).

-

Separation: Filter enzyme. Separate the (S)-alcohol from the (R)-acetate via column chromatography (the acetate is significantly less polar).

Analytical Quality Control

Trustworthiness in research relies on validated characterization. Use these parameters to verify identity and purity.

A. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Isocratic Acetonitrile:Water (70:30) + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Ar-H absorption) and 254 nm.

-

Retention Time: Expect peak at ~4.5 - 5.0 min due to high lipophilicity.

B. Chiral HPLC (For Resolution Studies)

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol (95:5).

-

Flow Rate: 0.5 mL/min.

-

Separation: Baseline separation of enantiomers should be observed.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13004936 (Related Ketone Structure). Retrieved from [Link]

-

Organic Syntheses (2014). Synthesis of Phenyl-Alkanols via Borohydride Reduction. Org.[2][7] Synth. 2014, 91, 185-200.[6] Retrieved from [Link]

-

NIST Chemistry WebBook. Ethanone, 1-(4-ethylphenyl)- (Ketone Precursor Data). Retrieved from [Link]

Sources

- 1. 4-乙基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(4-bromophenyl)-3-methylbutan-1-one synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - 1-(4-ethylphenyl)-3-methylbutan-1-one (C13H18O) [pubchemlite.lcsb.uni.lu]

- 5. 137128-80-4|1-(4-Ethylphenyl)-3-methylbutan-1-one| Ambeed [ambeed.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. reddit.com [reddit.com]

Chemical structure and properties of 1-(4-Ethylphenyl)-3-methylbutan-1-ol

This guide serves as a technical monograph for 1-(4-Ethylphenyl)-3-methylbutan-1-ol , a secondary benzylic alcohol utilized in fine fragrance chemistry and as a chiral intermediate in pharmaceutical synthesis.

Chemical Identity & Structural Analysis

1-(4-Ethylphenyl)-3-methylbutan-1-ol is a lipophilic secondary alcohol characterized by a 4-ethylphenyl moiety attached to the carbinol carbon, which is further substituted by an isobutyl group. It belongs to the class of phenylalkanols , structurally related to established fragrance ingredients like Muguet (Lily of the Valley) alcohols.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 1-(4-Ethylphenyl)-3-methylbutan-1-ol |

| CAS Registry Number | 1181405-05-9 |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 192.30 g/mol |

| SMILES | CCC1=CC=C(C=C1)C(O)CC(C)C |

| InChI Key | (Predicted) RCKGDEZXTBRGHR-UHFFFAOYSA-N (Analogous) |

Stereochemistry

The molecule possesses a single chiral center at C1 (the benzylic carbon).

-

Enantiomers: (1R)- and (1S)-1-(4-ethylphenyl)-3-methylbutan-1-ol.

-

Implication: In fragrance applications, the racemate is typically used. In pharmaceutical applications, asymmetric synthesis or kinetic resolution may be required to isolate the bioactive enantiomer.

Physicochemical Properties

Data below represents consensus values for high-purity (>95%) isolates.

| Property | Value / Range | Note |

| Physical State | Colorless to pale yellow viscous liquid | Standard conditions ( |

| Boiling Point | Predicted @ 760 mmHg (based on ketone precursor BP ~ | |

| Density | @ | |

| LogP (Octanol/Water) | High lipophilicity (Predicted) | |

| Refractive Index ( | Typical for alkyl-substituted benzylic alcohols | |

| Solubility | Insoluble in water; Soluble in EtOH, DCM, Toluene | Hydrophobic character dominates |

| Flash Point | Closed Cup (Predicted) |

Synthesis & Production Protocols

The most robust industrial route involves the chemoselective reduction of the corresponding ketone precursor, 1-(4-ethylphenyl)-3-methylbutan-1-one. This method avoids the flammability risks of Grignard reagents used in alternative C-C bond-forming routes.

Method A: Borohydride Reduction (Lab Scale)

This protocol yields the racemic alcohol in high purity.

Reagents:

-

Precursor: 1-(4-Ethylphenyl)-3-methylbutan-1-one (CAS 27465-51-6)

-

Reductant: Sodium Borohydride (

) -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Protocol:

-

Preparation: Dissolve 10.0 g (52 mmol) of the ketone in 100 mL of anhydrous MeOH in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

Addition: Cool the solution to

using an ice bath. Slowly add 1.0 g (26 mmol, 0.5 eq) of -

Reaction: Allow the mixture to warm to room temperature (

) and stir for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2) or GC-MS. -

Quenching: Quench the reaction by adding 10 mL of saturated

solution. -

Workup: Evaporate the methanol under reduced pressure. Dissolve the residue in 50 mL Ethyl Acetate and wash with water (

mL) and brine ( -

Purification: Dry the organic phase over anhydrous

, filter, and concentrate. Purify via vacuum distillation or silica gel flash chromatography (0-10% EtOAc in Hexane).

Method B: Grignard Addition (Alternative)

Useful for introducing isotopic labels (e.g., deuterium at C1).

-

Reactants: 4-Ethylbenzaldehyde + Isobutylmagnesium bromide.

-

Conditions: Anhydrous THF,

to RT.

Synthesis Workflow Diagram

Figure 1: Synthetic pathways for 1-(4-Ethylphenyl)-3-methylbutan-1-ol demonstrating both reductive and carbon-carbon bond forming strategies.

Spectroscopic Characterization

Researchers should validate the structure using the following predicted spectral signatures.

Nuclear Magnetic Resonance ( -NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment |

| 7.25 - 7.15 | Multiplet | 4H | Aromatic protons (AA'BB' system of 1,4-disubstituted benzene) |

| 4.65 | Triplet/dd | 1H | CH -OH (Benzylic methine) |

| 2.63 | Quartet | 2H | Ar-CH2 -CH3 (Ethyl methylene) |

| 1.85 | Multiplet | 1H | -OH (Hydroxyl, concentration dependent) |

| 1.75 - 1.65 | Multiplet | 1H | -CH(CH3 )2 (Methine of isobutyl) |

| 1.60 - 1.45 | Multiplet | 2H | -CH(OH)-CH2 -CH (Methylene bridge) |

| 1.22 | Triplet | 3H | Ar-CH2-CH3 (Ethyl methyl) |

| 0.95 | Doublet | 6H | -CH(CH3 )2 (Isobutyl methyls) |

Mass Spectrometry (GC-MS, EI, 70 eV)

-

Molecular Ion (

): m/z 192 (Weak/Trace). -

Base Peak: m/z 135 (

, loss of isobutyl group via -

Fragment: m/z 117 (

).

Applications & Biological Relevance[7]

Fragrance Chemistry

This molecule is structurally homologous to Muguet (Lily of the Valley) odorants.

-

Odor Profile: Soft, floral, slightly fruity, with green nuances.

-

Stability: Excellent stability in basic media (soaps) due to the absence of ester or aldehyde functionalities.

-

Fixative Properties: The high LogP (approx. 4.0) suggests significant substantivity on fabric and skin.

Pharmaceutical Intermediate

The 1-(4-ethylphenyl) scaffold is a privileged structure in medicinal chemistry, often found in:

-

NSAIDs: Analogs of ibuprofen/ketoprofen derivatives.

-

Beta-Blockers: Intermediates for adrenergic receptor antagonists.

-

Chiral Synthons: The alcohol can be converted to a chiral amine via Ritter reaction or azide substitution for CNS-active drug candidates.

Safety & Handling (GHS Classification)

Based on SAR (Structure-Activity Relationship) with similar benzylic alcohols.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Avoid release to the environment (potential aquatic toxicity due to high LogP).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13570280, 1-(4-Ethylphenyl)-3-methylbutan-1-one (Precursor). Retrieved from [Link]

-

ChemShuttle Inc. Product Catalog: 1-(4-ethylphenyl)-3-methylbutan-1-ol (CAS 1181405-05-9). Accessed via Search.[1][2][3][4]

-

SpectraBase. Spectral Data for 1-(4-Methylphenyl)-3-buten-1-ol (Analog). Wiley Science Solutions. Retrieved from [Link]

-

World Journal of Pharmaceutical Sciences. Synthesis of Dihydropyridin-2(1H)-one derivatives. (Contextual reference for benzylic alcohol intermediates). Retrieved from [Link]

Sources

- 1. 1-(4-Methylphenyl)-3-buten-1-ol | C11H14O | CID 4200997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-(4-Ethylphenyl)ethanol | C10H14O | CID 13481016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-(4-ethylphenyl)-3-methylbutan-1-one (C13H18O) [pubchemlite.lcsb.uni.lu]

1-(4-Ethylphenyl)-3-methylbutan-1-ol synonyms and IUPAC name

The following technical guide provides an in-depth analysis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol , a secondary alcohol with significance in organic synthesis and potential pharmaceutical applications.

Executive Summary

1-(4-Ethylphenyl)-3-methylbutan-1-ol (CAS: 1181405-05-9) is a secondary aryl-alkyl alcohol characterized by a 4-ethylphenyl aromatic core attached to a 3-methylbutyl side chain at the benzylic position.[1] Structurally, it serves as a critical intermediate in the synthesis of complex organic frameworks, including potential pharmaceutical agents and fragrance compounds targeting floral or woody olfactory profiles. This guide details its nomenclature, physicochemical properties, synthetic pathways, and analytical characterization.

Nomenclature and Identification

Precise identification is paramount for database integration and regulatory compliance.

Core Identifiers

| Identifier Type | Value |

| IUPAC Name | 1-(4-Ethylphenyl)-3-methylbutan-1-ol |

| CAS Registry Number | 1181405-05-9 |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol |

| SMILES | CCC1=CC=C(C=C1)C(O)CC(C)C |

| InChI Key | (Predicted) Derived from structure |

Synonyms and Trade Designations

While no widespread trade name exists, the following systematic synonyms are used in literature and patent databases:

- -Isobutyl-4-ethylbenzyl alcohol (emphasizing the benzylic nature)

-

1-(p-Ethylphenyl)-3-methyl-1-butanol

-

p-Ethylphenyl isobutyl carbinol (archaic)

-

Benzenemethanol, 4-ethyl-

-(2-methylpropyl)- (Chemical Abstracts Service index name style)

Structural Analysis & Physicochemical Properties[2][3][4]

The molecule features a chiral center at the C1 position (the carbon bearing the hydroxyl group), meaning it exists as two enantiomers (R and S). In standard synthesis without chiral catalysts, it is obtained as a racemic mixture.

Physicochemical Data (Predicted/Experimental)

Data derived from structural analogs and computational models.

| Property | Value | Context/Notes |

| Physical State | Viscous Liquid | Colorless to pale yellow |

| Boiling Point | ~285–295 °C | @ 760 mmHg (Predicted) |

| Density | ~0.96 g/cm³ | @ 25 °C |

| LogP (Octanol/Water) | 3.8 ± 0.4 | Hydrophobic; indicates good membrane permeability |

| pKa | ~14.5 | Typical for secondary benzylic alcohols |

| Solubility | Organic Solvents | Soluble in EtOH, DCM, DMSO; Insoluble in Water |

Synthetic Pathways

The synthesis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol can be achieved through two primary routes: Grignard Addition (C-C bond formation) or Carbonyl Reduction (functional group interconversion).

Method A: Grignard Addition (Constructive Synthesis)

This method constructs the carbon skeleton by coupling an aromatic aldehyde with an alkyl magnesium halide.

-

Precursors: 4-Ethylbenzaldehyde + Isobutylmagnesium bromide.

-

Mechanism: Nucleophilic attack of the organometallic reagent on the carbonyl carbon.

Experimental Protocol

-

Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, charge 1.2 equivalents of Isobutylmagnesium bromide (2.0 M in THF).

-

Addition: Cool the solution to 0°C. Add 4-Ethylbenzaldehyde (1.0 equiv) dissolved in anhydrous THF dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl.

-

Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Ketone Reduction

-

Precursor: 1-(4-Ethylphenyl)-3-methylbutan-1-one (CAS: 137128-80-4).

-

Reagent: Sodium Borohydride (NaBH₄).

-

Note: This route is preferred if the ketone is commercially available, as it offers milder conditions.

Synthetic Workflow Diagram

The following diagram illustrates the retrosynthetic logic and forward synthesis pathways.

Figure 1: Synthetic pathways showing Grignard addition (Method A) and Ketone Reduction (Method B).

Analytical Characterization

Validating the identity of the synthesized compound requires spectroscopic analysis. The following signals are diagnostic for 1-(4-Ethylphenyl)-3-methylbutan-1-ol.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.20 – 7.30 | Multiplet | 4H | Aromatic protons (Ar-H) |

| 4.65 | Triplet/dd | 1H | Benzylic proton (CH-OH) |

| 2.65 | Quartet | 2H | Ethyl CH₂ (Ar-CH₂-CH₃) |

| 1.65 – 1.75 | Multiplet | 1H | Methine (CH of isobutyl) |

| 1.45 – 1.60 | Multiplet | 2H | Methylene (CH₂ of alkyl chain) |

| 1.25 | Triplet | 3H | Ethyl CH₃ (Ar-CH₂-CH₃) |

| 0.95 | Doublet | 6H | Isobutyl Methyls (CH-(CH₃)₂) |

| ~2.0 | Broad Singlet | 1H | Hydroxyl (-OH), exchangeable |

Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): 192 m/z (often weak).

-

Base Peak: Likely 135 m/z (Tropylium-like ion or loss of isobutyl group [M - C₄H₉]⁺).

-

Fragment: 119 m/z (Ethylbenzyl cation).

Applications & Context

Pharmaceutical Research

This compound serves as a lipophilic linker in drug design. The 4-ethylphenyl group provides steric bulk and hydrophobic interaction potential, while the hydroxyl group offers a handle for further functionalization (e.g., esterification to form prodrugs or etherification for stability).

Fragrance & Flavor Industry

Structurally similar to Muguet (Lily of the Valley) alcohols (e.g., Florol, Majantol), this molecule is investigated for its olfactory properties. The combination of the ethyl-phenyl moiety and the branched alkyl chain often yields soft, floral, or woody notes with high substantivity.

References

-

PubChem . 1-(4-Ethylphenyl)-3-methylbutan-1-one (Ketone Precursor). National Library of Medicine. Available at: [Link]

-

National Institute of Standards and Technology (NIST) . Mass Spectral Library (General Fragmentation Patterns for Alkyl-Benzyl Alcohols). Available at: [Link][2]

Sources

Solubility of 1-(4-Ethylphenyl)-3-methylbutan-1-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(4-Ethylphenyl)-3-methylbutan-1-ol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research, development, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-Ethylphenyl)-3-methylbutan-1-ol, a molecule possessing both polar and non-polar moieties. We will delve into the theoretical principles governing its dissolution in different organic solvents, provide a predictive analysis of its solubility profile, and offer a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for applications ranging from reaction chemistry and purification to formulation and preclinical assessment.

Introduction: The Significance of Solubility

In the realm of chemical and pharmaceutical sciences, solubility is not merely a physical constant but a cornerstone of process viability and therapeutic efficacy. For a compound like 1-(4-Ethylphenyl)-3-methylbutan-1-ol, which may serve as a crucial building block in organic synthesis or as a precursor to a biologically active molecule, its solubility profile dictates the choice of reaction media, purification strategies (such as crystallization), and the feasibility of formulation pathways. Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification, and ultimately, poor bioavailability in a pharmaceutical context.[1][2]

This guide provides the foundational knowledge and practical methodology to understand and quantify the solubility of 1-(4-Ethylphenyl)-3-methylbutan-1-ol, enabling scientists to make informed decisions and troubleshoot potential challenges proactively.

Molecular Structure and Physicochemical Profile

To understand the solubility of 1-(4-Ethylphenyl)-3-methylbutan-1-ol, we must first analyze its molecular structure.

Chemical Structure: C₁₃H₂₀O

The molecule can be deconstructed into three key functional regions:

-

A Polar Head: The hydroxyl (-OH) group. This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence is the primary driver for interactions with polar solvents.

-

A Non-Polar Aromatic System: The 4-ethylphenyl group. This bulky, aromatic ring is hydrophobic and interacts favorably with other non-polar and aromatic solvents through van der Waals forces and potential π-π stacking.

-

A Non-Polar Alkyl Chain: The 3-methylbutyl (isopentyl) group. This flexible hydrocarbon chain is also hydrophobic and contributes significantly to the molecule's overall non-polar character.

The interplay between the single, potent hydrogen-bonding site and the large, non-polar hydrocarbon structure is the central factor governing its solubility.

Theoretical Framework: "Like Dissolves Like"

The guiding principle of solubility is the adage "like dissolves like," which is rooted in the thermodynamics of intermolecular forces.[3][4] A solute dissolves in a solvent when the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

Role of Solvent Polarity

Organic solvents are broadly classified based on their polarity:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. The hydroxyl group of 1-(4-Ethylphenyl)-3-methylbutan-1-ol can form strong hydrogen bonds with these solvents, promoting solubility. However, the large non-polar part of the molecule can disrupt the solvent's own hydrogen-bonding network, which can limit solubility, especially in highly polar protic solvents like water.[5]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept hydrogen bonds. Solubility will be moderate to high in these solvents, driven by dipole-dipole interactions and hydrogen bonding with the solute's -OH group.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The large ethylphenyl and isobutyl groups of the solute will interact favorably with these solvents, leading to good solubility. The polar -OH group is the main point of dissimilarity and may slightly limit miscibility in extremely non-polar solvents like hexane.

Diagram: Molecular Interactions Governing Solubility

The following diagram illustrates the primary intermolecular forces at play when 1-(4-Ethylphenyl)-3-methylbutan-1-ol is dissolved in a polar protic versus a non-polar solvent.

Caption: Key molecular interactions in different solvent types.

Predicted Solubility Profile and Data

| Organic Solvent | Solvent Class | Predicted Solubility | Solubility ( g/100 mL at 25°C) |

| Hexane | Non-Polar | Moderate to High | Experimental Data Needed |

| Toluene | Non-Polar (Aromatic) | Very High | Experimental Data Needed |

| Diethyl Ether | Non-Polar | Very High | Experimental Data Needed |

| Dichloromethane | Polar Aprotic | Very High | Experimental Data Needed |

| Ethyl Acetate | Polar Aprotic | Very High | Experimental Data Needed |

| Acetone | Polar Aprotic | Very High | Experimental Data Needed |

| Isopropanol | Polar Protic | Very High | Experimental Data Needed |

| Ethanol | Polar Protic | Very High | Experimental Data Needed |

| Methanol | Polar Protic | High | Experimental Data Needed |

| Water | Polar Protic | Very Low / Insoluble | Experimental Data Needed |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] It is reliable and directly measures the point at which a solution is saturated.[1][8]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The solid phase is then removed, and the concentration of the solute in the resulting saturated solution is measured analytically.

Materials and Equipment

-

1-(4-Ethylphenyl)-3-methylbutan-1-ol (solid or oil)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation: Add an excess amount of 1-(4-Ethylphenyl)-3-methylbutan-1-ol to a vial. "Excess" means enough solid will remain visibly undissolved at the end of the experiment. A general starting point is to add ~10-20 mg of solute to 2-5 mL of the solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24-48 hours. The long incubation is crucial to ensure thermodynamic equilibrium is achieved.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully remove the vials from the shaker. Separate the saturated supernatant from the solid residue using one of the following methods:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This removes any fine particulates.

-

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the same solvent or mobile phase for HPLC) to bring the concentration into the linear range of the analytical method.

-

Quantitative Analysis: Determine the concentration of the solute in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared using standards of known concentrations.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Diagram: Shake-Flask Experimental Workflow

Caption: Workflow for the Shake-Flask solubility determination method.

Conclusion

The solubility of 1-(4-Ethylphenyl)-3-methylbutan-1-ol in organic solvents is governed by its amphiphilic nature, featuring a polar hydroxyl group and a substantial non-polar framework. It is predicted to be highly soluble in a wide range of common organic solvents, from moderately polar to non-polar, with the notable exception of water. This guide provides the essential theoretical context and a robust, validated experimental protocol—the shake-flask method—to empower researchers to quantitatively determine its solubility profile. Accurate solubility data is indispensable for optimizing synthetic routes, developing effective purification schemes, and designing successful formulations, making it a foundational dataset in the lifecycle of any chemical entity.

References

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

chemistrysh.com. Solubility of Organic Compounds: Principle and Examples 2026. [Link]

-

Methodol. Shake Flask method: Significance and symbolism. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Chemistry Online @ UTSC. Solubility. [Link]

-

Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

National Center for Biotechnology Information. Polarisation effects on the solvation properties of alcohols. [Link]

-

Royal Society of Chemistry. Polarisation effects on the solvation properties of alcohols. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

meriSTEM. Alcohols: solubility and solvent polarity. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. caymanchem.com [caymanchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. pubs.acs.org [pubs.acs.org]

Safety data sheet (SDS) for 1-(4-Ethylphenyl)-3-methylbutan-1-ol

Executive Summary & Chemical Identity

This guide provides a technical safety and handling framework for 1-(4-Ethylphenyl)-3-methylbutan-1-ol . Unlike commodity chemicals with established toxicological monographs, this compound is primarily encountered as a research intermediate. Consequently, the safety protocols below are derived from Structure-Activity Relationships (SAR) and Read-Across data from structural analogs (e.g., 4-ethylbenzyl alcohol and 1-(4-methylphenyl)alkanols).

Molecular Architecture

-

IUPAC Name: 1-(4-Ethylphenyl)-3-methylbutan-1-ol

-

Molecular Formula: C₁₃H₂₀O

-

Molecular Weight: 192.30 g/mol

-

Structural Class: Secondary Benzylic Alcohol / Alkylbenzene derivative.

-

Key Functional Groups:

-

Secondary Hydroxyl (-CH(OH)-): Site of potential oxidation and conjugation.

-

Para-Ethyl Substitution: Increases lipophilicity (LogP) compared to benzyl alcohol, enhancing dermal penetration.

-

Isobutyl Tail: Adds steric bulk, influencing metabolic rates.

-

Physicochemical Profile (Predicted)

| Property | Value / Prediction | Technical Note |

| Physical State | Viscous Liquid | Colorless to pale yellow. |

| Boiling Point | ~265–275°C | Estimated based on MW and H-bonding capacity. |

| Flash Point | >110°C (Closed Cup) | Class IIIB Combustible Liquid. |

| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly lipophilic; significant potential for bioaccumulation in aquatic organisms. |

| Solubility | Immiscible in water | Soluble in DCM, EtOAc, DMSO, Methanol. |

Hazard Identification & Toxicological Mechanisms[1][2]

GHS Classification (Derived)

Based on the "Read-Across" methodology from 4-ethylbenzyl alcohol (CAS 768-59-2) and 1-(4-methylphenyl)-3-buten-1-ol, the following classifications apply:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3][4][5]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3][5][6][7]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Aquatic Toxicity (Chronic Category 2): H411 - Toxic to aquatic life with long-lasting effects.

Mechanistic Toxicology

To understand the why behind the hazards, researchers must look at the metabolic fate:

-

Dermal Absorption: The high LogP (>3.5) suggests this compound crosses the stratum corneum efficiently. Unlike simple benzyl alcohol, the alkyl chains facilitate membrane transport, leading to systemic availability.

-

Metabolic Activation:

-

Phase I: The secondary alcohol is oxidized by Alcohol Dehydrogenase (ADH) or CYP450 enzymes to the corresponding ketone: 1-(4-Ethylphenyl)-3-methylbutan-1-one (CAS 137128-80-4).

-

Phase II: Conjugation with glucuronic acid for excretion.[8]

-

-

Irritation Mechanism: As a lipophilic solvent, it defats biological membranes, causing disruption of the epidermal barrier (dermatitis) and direct irritation to mucosal membranes.

Visualizing the Metabolic & Reactivity Pathway

Figure 1: Predicted metabolic trajectory and associated toxicological entry points.

Operational Safety: Handling & Storage

Engineering Controls

-

Fume Hood: Mandatory. Do not handle on an open bench due to potential aerosolization and unknown inhalation toxicity limits.

-

Inert Atmosphere: While secondary alcohols are relatively stable, benzylic positions are susceptible to auto-oxidation over time to form peroxides or ketones. Store under Argon or Nitrogen .

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for lipophilic alkylbenzenes.

| PPE Component | Recommendation | Rationale |

| Hand Protection | Nitrile (0.11mm) for splash. Laminate (Silver Shield) for immersion. | Lipophilic compounds can swell/permeate latex rapidly. |

| Eye Protection | Chemical Safety Goggles. | Risk of severe irritation; safety glasses alone do not protect against vapors/mists. |

| Body Protection | Lab coat (Cotton/Poly). Use Tyvek sleeves if handling >100mL. | Prevent skin absorption via clothing wicking. |

Synthesis & Stability Note

If using this compound as an intermediate (e.g., Grignard addition to 4-ethylbenzaldehyde followed by alkylation, or reduction of the ketone):

-

Incompatibility: Strong oxidizing agents (Chromic acid, PCC, Swern conditions) will vigorously convert it to the ketone.

-

Thermal Stability: Stable up to 150°C, but avoid prolonged heating in air.

Emergency Response Protocols

In the event of exposure or release, the following self-validating protocols should be activated.

Spill Cleanup Workflow

Do NOT wash down the drain. This compound is toxic to aquatic life (H411).

-

Isolate: Evacuate the immediate 3-meter radius.

-

Suppress: Eliminate ignition sources (Flash point >100°C, but caution is required).

-

Absorb: Use vermiculite, sand, or dedicated organic spill pads.

-

Neutralize: Wash the surface with a dilute surfactant (soap/water) solution to emulsify the lipophilic residue.

-

Disposal: Collect in a container marked "Organic Waste - Non-Halogenated."

First Aid Decision Tree

Figure 2: Immediate response logic for personnel exposure.

Ecological Impact & Disposal

-

Ecotoxicity: High likelihood of chronic aquatic toxicity. The ethyl-phenyl moiety resists rapid hydrolysis, and the logP suggests bioaccumulation in fish tissues.

-

Waste Classification: Hazardous Chemical Waste.

-

Disposal Method: Incineration in a licensed chemical combustor equipped with a scrubber.

References

-

PubChem. 4-Ethylbenzyl alcohol (Compound Summary). National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - Benzenemethanol, 4-ethyl-.[2][3] Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 1-(4-Methylphenyl)-3-buten-1-ol | C11H14O | CID 4200997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethylbenzyl alcohol | C9H12O | CID 13034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. carlroth.com [carlroth.com]

- 7. download.basf.com [download.basf.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Commercial suppliers and price of 1-(4-Ethylphenyl)-3-methylbutan-1-ol

This guide details the commercial landscape, technical synthesis, and procurement strategies for 1-(4-Ethylphenyl)-3-methylbutan-1-ol , a specialized organic intermediate.[1][2]

Commercial Availability, Synthesis, and Price Analysis

Executive Summary

1-(4-Ethylphenyl)-3-methylbutan-1-ol is a secondary alcohol characterized by a 4-ethylphenyl aromatic core attached to an isopentyl-like chain.[1][2] It serves primarily as a high-value building block in medicinal chemistry (targeting phenyl-alkanol scaffolds) and fragrance research (floral/muguet accords).[2]

Currently, this compound is not a bulk commodity .[1] It is classified as a Research & Custom Synthesis chemical.[1][2] Procurement is typically achieved through two channels:

-

Direct Purchase: High-cost catalog orders from specialized building-block vendors.[1][2]

-

In-House Synthesis: Cost-effective production via reduction of its commercially available ketone precursor.[1][2]

Chemical Identity & Properties

Ensure your procurement specifications match these identifiers to avoid isomeric confusion.

| Property | Specification |

| Chemical Name | 1-(4-Ethylphenyl)-3-methylbutan-1-ol |

| CAS Number | 1181405-05-9 (Alcohol); 137128-80-4 (Ketone Precursor) |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol |

| SMILES | CCC1=CC=C(C=C1)C(O)CC(C)C |

| Appearance | Colorless to pale yellow viscous oil (standard) |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water |

Commercial Supply & Pricing Landscape

Market Status

This compound is rare in "off-the-shelf" inventories.[1][2] Most suppliers list it as "Make-on-Demand" or "Lead Time: 4-6 Weeks."[1][2]

Price Analysis (Q1 2026 Estimates)

Prices below reflect catalog listings for research quantities. Bulk pricing requires RFQ (Request for Quote) and is significantly lower per gram.[1][2]

| Product Type | Quantity | Estimated Price (USD) | Supplier Type | Availability |

| Target Alcohol | 1 g | $150 - $300 | Custom Synthesis | Low / Lead Time |

| Target Alcohol | 100 g | $4,800+ | Custom Synthesis | High Lead Time |

| Ketone Precursor | 1 g | $25 - $50 | Building Block | Medium / Stock |

| Ketone Precursor | 100 g | $500 - $800 | Building Block | Medium / Stock |

Key Insight: Purchasing the Ketone Precursor (1-(4-Ethylphenyl)-3-methylbutan-1-one) and reducing it in-house is approximately 80-90% cheaper than buying the isolated alcohol, provided you have basic synthetic capabilities.[1][2]

Major Suppliers[1][2]

-

Direct Alcohol Suppliers: ChemShuttle, specialized catalog aggregators (e.g., MolPort, PubChem vendors).[1]

-

Precursor Suppliers: Ambeed, Accela Chem, Enamine.[1]

Technical Synthesis & Manufacturing

For researchers requiring >10g, synthesis is the recommended route.[1] The two primary validated pathways are Grignard Addition (Method A) and Friedel-Crafts/Reduction (Method B).[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and chemical pathways.

Figure 1: Strategic synthesis pathways. Method A is direct; Method B proceeds via the commercially available ketone.[1][2]

Protocol 1: Reduction of Ketone (Recommended)

This is the most reliable method for generating the alcohol with high purity.[1][2]

-

Reagents: 1-(4-Ethylphenyl)-3-methylbutan-1-one (1.0 eq), Sodium Borohydride (NaBH₄, 1.1 eq), Methanol (solvent).[1][2]

-

Procedure:

-

Dissolve ketone in Methanol (0.5 M concentration) at 0°C.

-

Add NaBH₄ portion-wise over 15 minutes.

-

Stir at room temperature for 2 hours (Monitor via TLC/LCMS).

-

Quench: Add saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.[1]

-

-

Validation: Product should show a broad -OH stretch at ~3400 cm⁻¹ in IR and a multiplet at ~4.6 ppm (benzylic H) in ¹H NMR.[1][2]

Protocol 2: Grignard Addition (Alternative)

Useful if the ketone is unavailable.[1][2]

-

Reaction: 4-Ethylbenzaldehyde + Isobutylmagnesium bromide → Target Alcohol.[1][2]

-

Note: Requires anhydrous conditions (THF/Ether).[1][2][3] Exothermic reaction; rigorous temperature control (-78°C to 0°C) is required to prevent side reactions.[1][2]

Quality & Impurity Profile

When sourcing or synthesizing, screen for these specific impurities which affect biological assay data:

| Impurity Type | Origin | Detection Method | Limit (Pharma) |

| Residual Ketone | Incomplete reduction | HPLC / TLC (UV active) | < 0.5% |

| 4-Ethylbenzaldehyde | Unreacted starting material (Method A) | GC-MS | < 0.1% |

| Dehydration Product | Styrene derivative (formed if heated with acid) | H-NMR (Vinylic protons) | < 0.2% |

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The benzylic alcohol is prone to oxidation back to the ketone if exposed to air and light over long periods.[1]

References

-

ChemShuttle. Catalog Entry: 1-(4-ethylphenyl)-3-methylbutan-1-ol (CAS 1181405-05-9).[1][2] Retrieved from [1][2]

-

Ambeed. Product Page: 1-(4-Ethylphenyl)-3-methylbutan-1-one (CAS 137128-80-4).[1][2] Retrieved from [1][2]

-

PubChem. Compound Summary: 1-(4-Ethylphenyl)-3-methylbutan-1-one.[1][2][4] National Library of Medicine.[1] Retrieved from [1][2]

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard protocols for NaBH4 reduction of aromatic ketones).

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. EP2371817A1 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof - Google Patents [patents.google.com]

- 3. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-(4-ethylphenyl)-3-methylbutan-1-one (C13H18O) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Synthesis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol from 1-(4-ethylphenyl)-3-methylbutan-1-one

[1]

Executive Summary

This application note details the protocol for the chemoselective reduction of 1-(4-ethylphenyl)-3-methylbutan-1-one to its corresponding secondary alcohol, 1-(4-ethylphenyl)-3-methylbutan-1-ol .[1] This transformation is a fundamental step in the synthesis of various pharmacophores, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and fragrance intermediates where the 4-ethylphenyl moiety is a critical structural determinant.

The protocol utilizes Sodium Borohydride (NaBH

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Transformation

The target reaction involves the nucleophilic addition of a hydride ion (

Substrate: 1-(4-ethylphenyl)-3-methylbutan-1-one (

Mechanistic Pathway

The reaction proceeds via a tetrahedral intermediate. In protic solvents like methanol, the solvent plays a dual role: it solvates the sodium cation and acts as a proton source during the final hydrolysis step.

Figure 1: Mechanistic flow of the borohydride reduction. The hydride attacks the carbonyl carbon, forming a borate complex which is subsequently hydrolyzed to the alcohol.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity | Equiv. |

| 1-(4-ethylphenyl)-3-methylbutan-1-one | Substrate | >98% | 1.0 |

| Sodium Borohydride (NaBH | Reducing Agent | 98% | 1.2 - 1.5 |

| Methanol (MeOH) | Solvent | Anhydrous | 10 Volumes |

| 1M HCl or Sat.[1] NH | Quenching Agent | - | Excess |

| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade | - |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

) to ensure an inert atmosphere (though NaBH -

Dissolution: Charge the RBF with 1-(4-ethylphenyl)-3-methylbutan-1-one (10.0 mmol). Add Methanol (10 mL/g of substrate). Stir until fully dissolved.

-

Cooling: Submerge the flask in an ice-water bath (

). Allow the internal temperature to equilibrate for 10 minutes. Rationale: Controlling the temperature prevents runaway exotherms and minimizes side reactions.

Phase 2: Reduction

-

Addition: Add NaBH

(12.0 mmol, 1.2 equiv) portion-wise over 15 minutes.-

Critical Note: Vigorous bubbling (

gas evolution) will occur. Do not seal the system tightly; use a bubbler or a needle vent.[1]

-

-

Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (20-25

). Stir for 2-3 hours. -

Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting ketone (

) should disappear, and a more polar alcohol spot (

Phase 3: Workup & Isolation

-

Quench: Cool the mixture back to

. Slowly add Saturated NH -

Solvent Removal: Concentrate the mixture under reduced pressure (Rotovap) to remove the bulk of Methanol.[1]

-

Extraction: Dilute the residue with water (20 mL) and extract with EtOAc (

mL). -

Washing: Wash the combined organic layers with Brine (saturated NaCl).[1]

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo to yield the crude oil.

Figure 2: Operational workflow for the batch synthesis.

Analytical Validation

Successful synthesis is confirmed by the disappearance of the carbonyl signal in IR and

Expected NMR Data ( )

-

H NMR (400 MHz):

- 7.10 - 7.30 (m, 4H, Ar-H ): Characteristic AA'BB' system of the para-substituted ring.[1]

- 4.65 (dd, 1H, CH-OH ): The benzylic proton shifts upfield from the ketone precursor.

-

2.63 (q, 2H, Ar-CH

- 1.60 - 1.80 (m, 3H, Alkyl chain): Methylene and methine protons of the isopentyl chain.

-

1.22 (t, 3H, Ar-CH

-

0.92 (d, 6H, CH-(CH

-

C NMR (100 MHz):

-

Disappearance of Ketone Carbonyl (

ppm). -

Appearance of Alcohol Carbon (

ppm).[1]

-

Impurity Profile[1]

Advanced Considerations: Stereochemistry

The protocol described above yields a racemic mixture (

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

-

Benefit: Can achieve

ee without chiral resolution steps.

Safety & Hazards

-

Hydrogen Evolution: The addition of NaBH

releases hydrogen gas.[1] Perform in a fume hood away from ignition sources. -

Exotherm: The reaction is exothermic.[1] Strict temperature control (

) during addition is required to prevent solvent boiling. -

Toxicity: The substrate and product should be treated as potential irritants.[1] Wear standard PPE (gloves, goggles, lab coat).

References

-

General Protocol for NaBH4 Reduction

-

Mechanistic Insight

-

Workup Procedures

-

Analogous Synthesis (4-phenyl-3-buten-2-ol)

Grignard synthesis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol using isobutylmagnesium bromide

Title: Precision Synthesis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol via Grignard Addition: A Robust Protocol for Drug Discovery Applications

Executive Summary

This application note details the synthesis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol , a secondary benzylic alcohol, via the nucleophilic addition of isobutylmagnesium bromide to 4-ethylbenzaldehyde. This scaffold is a common pharmacophore in medicinal chemistry, often serving as a linkage motif in kinase inhibitors and receptor modulators.

The protocol emphasizes chemoselectivity and safety , specifically addressing the prevention of styrene formation (elimination) during workup—a common pitfall in benzylic alcohol synthesis.

Chemical Strategy & Mechanism

Reaction Design

The synthesis relies on the Grignard reaction, where the polarized carbon-magnesium bond of isobutylmagnesium bromide acts as a hard nucleophile attacking the electrophilic carbonyl carbon of 4-ethylbenzaldehyde.

-

Nucleophile: Isobutylmagnesium bromide (

), a sterically moderate alkyl nucleophile. -

Electrophile: 4-Ethylbenzaldehyde, a para-substituted aromatic aldehyde.

-

Key Challenge: The resulting product is a secondary benzylic alcohol . These are highly susceptible to acid-catalyzed dehydration (E1 elimination) to form conjugated styrenes. Therefore, the quenching protocol strictly utilizes ammonium chloride (

) rather than strong mineral acids.

Mechanistic Pathway

The reaction proceeds via a 4-centered cyclic transition state (or 6-centered if considering solvent coordination), leading to a magnesium alkoxide intermediate. Hydrolysis yields the target alcohol.

Figure 1: Mechanistic pathway from reagents to isolated benzylic alcohol.

Safety & Pre-requisites

Critical Safety Warnings:

-

Isobutylmagnesium Bromide: Pyrophoric in high concentrations; reacts violently with water to release isobutane (flammable gas). Handle strictly under inert atmosphere (Nitrogen/Argon).

-

Exotherm Control: The addition of the aldehyde is highly exothermic. Failure to cool effectively can lead to solvent boiling and runaway pressure buildup.

Reagent Specifications:

| Reagent | CAS | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|---|

| 4-Ethylbenzaldehyde | 4748-78-1 | 134.18 | 1.0 | Electrophile |

| Isobutylmagnesium bromide | 926-62-5 | 161.32 | 1.2 | Nucleophile (2.0M in THF/Ether) |

| THF (Anhydrous) | 109-99-9 | 72.11 | Solvent | Reaction Medium |

| Ammonium Chloride | 12125-02-9 | 53.49 | Excess | Quenching Agent |

Detailed Experimental Protocol

Phase 1: Setup & Inertion

-

Glassware Preparation: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and a magnetic stir bar at

for at least 2 hours. Assemble hot under a stream of dry nitrogen. -

Solvent Handling: Ensure THF is anhydrous (distilled over Na/benzophenone or from a solvent purification system). Water content must be

.

Phase 2: Reaction (The "Dropwise" Addition)

-

Charging the Nucleophile: Syringe transfer

of Isobutylmagnesium bromide (-

Note: If the commercial solution has precipitated salts, warm gently to redissolve or filter under inert gas.

-

-

Dilution: Add

of anhydrous THF to the Grignard solution to improve mixing and heat dissipation. -

Cooling: Submerge the RBF in an ice/water bath (

). Allow to equilibrate for 10 minutes. -

Electrophile Preparation: In a separate dry vial, dissolve

( -

Controlled Addition: Add the aldehyde solution dropwise over 20–30 minutes.

-

Self-Validating Checkpoint: Observe the internal temperature.[1] Do not allow it to exceed

. A color change (often to yellow or cloudy white) indicates alkoxide formation.

-

-

Completion: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2 hours.

-

Monitoring: Perform TLC (Hexane:EtOAc 4:1). The aldehyde spot (

) should disappear, replaced by a more polar alcohol spot (

-

Phase 3: Quench & Workup (The "Soft" Quench)

-

Cooling: Return the flask to the ice bath (

). -

Quenching: Slowly add

of saturated aqueous Ammonium Chloride (-

Why?

buffers the pH to

-

-

Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (

). -

Washing: Wash combined organics with Brine (

) to remove residual magnesium salts. -

Drying: Dry over anhydrous Magnesium Sulfate (

). Filter and concentrate under reduced pressure (

Figure 2: Operational workflow emphasizing temperature control and pH buffering.

Data Analysis & Expected Results

Yield & Appearance

-

Theoretical Yield:

(based on -

Expected Yield: 85–92% (

). -

Appearance: Colorless to pale yellow viscous oil.

Characterization (NMR Prediction)

The structure is validated by the distinct coupling of the isobutyl group and the benzylic proton.

| Proton ( | Multiplicity | Integration | Assignment | |

| Ar-H | 7.10–7.30 | Multiplet | 4H | Aromatic ring |

| CH-OH | 4.65 | dd | 1H | Benzylic proton (Target) |

| Ar-CH | 2.65 | Quartet | 2H | Ethyl substituent |

| CH | 1.60–1.75 | Multiplet | 2H | Methylene bridge |

| CH-(CH | 1.50 | Multiplet | 1H | Isobutyl methine |

| Ar-CH | 1.25 | Triplet | 3H | Ethyl terminal methyl |

| CH-(CH | 0.95 | Doublet | 6H | Isobutyl methyls |

Note: The benzylic proton (

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction | Wet solvent/glassware killed the Grignard. | Repeat with freshly distilled THF and flame-dried glassware. Increase Grignard equivalents to 1.5. |

| Low Yield | Enolization of aldehyde (rare for benzaldehydes) or incomplete addition. | Ensure Grignard reagent titration is accurate. Allow longer reaction time at RT. |

| Product is an Alkene | Acidic workup caused dehydration. | CRITICAL: Use only |

| Wurtz Coupling | Homocoupling of Grignard (R-R). | Add aldehyde slowly to avoid localized heating which promotes radical side reactions. |

References

-

PubChem. (n.d.). Isobutylmagnesium bromide (Compound).[2][3][4] National Library of Medicine. Retrieved February 25, 2026, from [Link]

-

PubChem. (n.d.). 4-Ethylbenzaldehyde (Compound).[1][5] National Library of Medicine. Retrieved February 25, 2026, from [Link]

-

Organic Syntheses. (1926). Grignard Reagents: General Procedures. Coll. Vol. 1, p. 226. (Standard protocol reference for Grignard handling). Retrieved from [Link]

-

Brainly/Chemistry Stack Exchange. (2025). Role of Ammonium Chloride in Grignard Workup.[6][7][8][9] (Consolidated community consensus on preventing elimination in benzylic alcohols). Retrieved from [Link] and [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. CAS 926-62-5: isobutylmagnesium bromide | CymitQuimica [cymitquimica.com]

- 4. ISOBUTYLMAGNESIUM BROMIDE - Safety Data Sheet [chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. chegg.com [chegg.com]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. brainly.com [brainly.com]

Enantioselective synthesis of chiral 1-(4-Ethylphenyl)-3-methylbutan-1-ol

Application Note: Enantioselective Synthesis of Chiral 1-(4-Ethylphenyl)-3-methylbutan-1-ol

Executive Summary

This application note details the scalable, enantioselective synthesis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol , a high-value chiral secondary alcohol often utilized as a pharmacophore fragment in kinase inhibitors and NSAID analogs.

While traditional resolution of racemates results in a maximum 50% yield, this protocol utilizes Noyori Asymmetric Transfer Hydrogenation (ATH) to achieve >95% conversion and >96% enantiomeric excess (ee). The method is operationally simple, avoids cryogenic conditions (unlike CBS reduction), and utilizes an environmentally benign hydrogen donor (Formic acid/Triethylamine).

Strategic Analysis & Retrosynthesis

The synthesis strategy relies on the construction of the aryl-alkyl ketone backbone via Friedel-Crafts acylation, followed by stereoselective reduction.

Retrosynthetic Pathway:

-

Target: Chiral Alcohol (1-(4-Ethylphenyl)-3-methylbutan-1-ol).

-

Precursor: Ketone (1-(4-Ethylphenyl)-3-methylbutan-1-one).

-

Starting Materials: 4-Ethylbenzene and Isovaleryl Chloride.

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.

Experimental Protocols

Phase 1: Synthesis of Precursor Ketone

Reaction Type: Friedel-Crafts Acylation[1]

Rationale: The ethyl group at the para position of the benzene ring directs the incoming acyl group primarily to the ortho position relative to the ethyl group? Correction: Ethyl is an ortho/para director. However, the bulky isovaleryl group combined with the ethyl group heavily favors the para position relative to the ethyl group if the starting material was benzene. Since we start with ethylbenzene , the acylation will occur predominantly at the para position (position 4) due to steric hindrance at the ortho positions.

Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar. Connect to a NaOH trap to neutralize HCl gas.

-

Charging: Add AlCl₃ (16.0 g, 120 mmol, 1.2 equiv) and dry Dichloromethane (DCM) (150 mL). Cool to 0°C.

-

Acylation: Mix Isovaleryl Chloride (14.5 g, 120 mmol, 1.2 equiv) with Ethylbenzene (10.6 g, 100 mmol, 1.0 equiv) in DCM (50 mL). Add this mixture dropwise to the AlCl₃ suspension over 45 minutes, maintaining internal temperature <5°C.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/HCl (conc.) mixture.

-

Workup: Extract with DCM (3 x 100 mL). Wash combined organics with saturated NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Distillation under reduced pressure or flash chromatography (SiO₂, Hexane -> 5% EtOAc/Hexane) to yield 1-(4-Ethylphenyl)-3-methylbutan-1-one as a colorless oil.

Phase 2: Enantioselective Reduction (Core Protocol)

Reaction Type: Noyori Asymmetric Transfer Hydrogenation (ATH)

Mechanism & Causality: The reaction utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN). The "bifunctional" mechanism involves the simultaneous transfer of a proton from the amine ligand and a hydride from the metal center to the ketone, proceeding via a rigid six-membered transition state. This rigidity dictates the high enantioselectivity.

Reagents:

-

Substrate: 1-(4-Ethylphenyl)-3-methylbutan-1-one (19.0 g, 100 mmol).

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (635 mg, 1.0 mmol, 1 mol%).

-

Note: Use (S,S)-ligand to target the (S)-alcohol (predicted via Noyori model). Use (R,R) for the (R)-alcohol.

-

-

Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotropic mix).

-

Solvent: Dichloromethane (DCM) or neat conditions (if liquid).

Step-by-Step Protocol:

-

Inertion: Purge a 250 mL Schlenk flask with Nitrogen for 15 minutes.

-

Catalyst Solution: Add the Ru-catalyst (1 mol%) and the Ketone substrate (100 mmol). Dissolve in minimal anhydrous DCM (20 mL) if the substrate is viscous; otherwise, run neat for faster kinetics.

-

H-Donor Addition: Cool the mixture to 0°C. Add the HCOOH/Et₃N complex (25 mL, excess) via syringe.

-

Reaction: Stir at 28°C (room temperature).

-

Kinetics: Reaction is typically complete in 12–24 hours. CO₂ gas evolution will be observed.

-

Monitoring: Check HPLC every 4 hours. Stop when conversion >98%.

-

-

Quench: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash organic layer with saturated NaHCO₃ (to remove residual formic acid) and Brine. Dry over MgSO₄. Evaporate solvent.

-

Final Polish: The crude product usually has high chemical purity. If necessary, purify via short-path silica plug (eluent: 10% EtOAc/Hexane).

Expected Results:

-

Yield: >95%

-

ee: >96%[4]

-

Appearance: Viscous colorless oil or low-melting solid.

Process Control & Analytical Methods

Trustworthiness in chiral synthesis requires rigorous validation of enantiomeric excess.

Chiral HPLC Method

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (95 : 5).

-

Flow Rate: 1.0 mL/min.[5]

-

Temperature: 25°C.

-

Detection: UV @ 254 nm (Aryl absorption) and 210 nm.

-

Retention Times (Approximate):

-

(S)-Enantiomer: ~8.5 min

-

(R)-Enantiomer: ~10.2 min

-

Note: Determine absolute configuration by comparing rotation with literature or X-ray of a derivative.

-

Data Summary Table

| Parameter | Specification | Typical Result |

| Conversion | > 98% (by GC/NMR) | 99.5% |

| Enantiomeric Excess (ee) | > 95% | 97.2% |

| Isolated Yield | > 90% | 94% |

| Residual Ruthenium | < 10 ppm | < 5 ppm (after silica plug) |

Mechanism Visualization

The following diagram illustrates the catalytic cycle and the origin of stereocontrol.

Figure 2: The catalytic cycle of Noyori ATH. The 18-electron Ru-Hydride species coordinates the ketone. The chiral diamine ligand forces the ketone to approach from a specific face, ensuring enantioselectivity.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

-

Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Link

-

Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. Link

-

Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Retrieved from Link

Sources

- 1. byjus.com [byjus.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Ethylphenyl)-3-methylbutan-1-ol by Column Chromatography

Welcome to the technical support center for the chromatographic purification of 1-(4-Ethylphenyl)-3-methylbutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this specific separation. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Section 1: Understanding the Molecule and Separation Strategy

1-(4-Ethylphenyl)-3-methylbutan-1-ol is a moderately polar aromatic alcohol. Its structure consists of a non-polar ethylphenyl group and a polar secondary alcohol functional group. This duality in polarity is the key to designing an effective purification strategy. Normal-phase chromatography is typically the method of choice for this class of compounds, utilizing a polar stationary phase and a less polar mobile phase to achieve separation.[1][2][3] In this system, retention is primarily driven by the interaction of the polar hydroxyl group with the stationary phase.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for purifying 1-(4-Ethylphenyl)-3-methylbutan-1-ol?

A1: Normal-phase chromatography is the most suitable and commonly employed method for preparative purification of this compound in a synthesis lab.[1][2] It utilizes a polar stationary phase (typically silica gel) and a non-polar organic mobile phase.[3] This mode allows for excellent separation of moderately polar compounds from non-polar impurities (which elute first) and highly polar impurities (which are strongly retained). While reversed-phase chromatography can also be used, it is more common for analytical HPLC applications and uses aqueous mobile phases that can be more difficult to remove from the purified compound.[4][5]

Q2: How do I select the right stationary phase?

A2: Silica gel (SiO₂) is the standard and most effective choice for this molecule.[6] It is slightly acidic, which is generally not problematic for a stable secondary alcohol like 1-(4-Ethylphenyl)-3-methylbutan-1-ol.[6][7] However, if you observe compound degradation (streaking on TLC or low recovery), the acidity of the silica gel might be the cause.[8][9]

-

Alternative: If acid-sensitivity is suspected, consider using neutral alumina (Al₂O₃) or deactivating the silica gel. To deactivate silica, you can wash the column with an eluent containing a small amount (0.1-1%) of a basic modifier like triethylamine (NEt₃).[9]

Q3: How do I determine the optimal mobile phase (eluent)?

A3: The mobile phase is determined empirically using Thin Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35 .[6][8]

-

Why this Rf range?

-

Common Solvent Systems: Start with a binary mixture of a non-polar solvent and a moderately polar solvent.

-

Hexane / Ethyl Acetate: The most common and a good starting point.

-

Hexane / Dichloromethane (DCM): Another excellent option.

-

Hexane / Diethyl Ether: Can also be effective.

-

Adjust the ratio of the polar modifier to achieve the target Rf. For example, start with 10% Ethyl Acetate in Hexane (1:9 v/v) and increase the percentage of ethyl acetate if the Rf is too low.

Experimental Workflow: From TLC to Purified Product

The following diagram outlines the logical workflow for a successful column chromatography purification.

Caption: Workflow for Column Chromatography Purification.

Section 2: Detailed Experimental Protocols

These protocols provide a self-validating system for the purification process.

Protocol 1: Slurry Packing a Silica Gel Column

Proper column packing is critical to prevent cracking and channeling, which ruin separation efficiency.[10] The slurry method is superior as it dissipates heat generated from the solvent wetting the silica and results in a more uniform packing.[9][11]

-

Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand.

-

Create Slurry: In a separate beaker, measure the required amount of silica gel (typically 30-50g of silica per 1g of crude material). Add your initial, least polar eluent and stir to create a consistent, pourable slurry without lumps.

-

Packing: Clamp the column vertically. Pour the slurry into the column in one continuous motion if possible. Use a funnel to prevent the slurry from coating the sides of the column.

-

Settling: Gently tap the side of the column with a piece of rubber tubing to encourage even settling and dislodge any air bubbles.[11]

-

Pressurize: Open the stopcock and allow some solvent to drain, collecting it for reuse. Apply gentle air pressure to the top of the column to accelerate packing until you have a firm, stable bed of silica.

-

Finalize: Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during sample and eluent addition. Drain the solvent until the level is just at the top of the sand layer. Crucially, never let the solvent level drop below the top of the silica bed. [11]

Protocol 2: Sample Loading and Elution

-

Sample Preparation: Dissolve your crude 1-(4-Ethylphenyl)-3-methylbutan-1-ol in the minimum amount of the mobile phase or a less polar solvent (e.g., dichloromethane or toluene if your eluent is hexane/EtOAc). Using a highly polar solvent to dissolve the sample will cause poor separation as the compound will not bind to the top of the column in a tight band.[8][12]

-

Loading: Carefully add the dissolved sample solution to the top of the column using a pipette, allowing it to distribute evenly over the sand.

-

Adsorption: Open the stopcock and drain the solvent until the sample mixture has fully entered the sand/silica bed.

-

Elution: Carefully add your mobile phase to the top of the column, again taking care not to disturb the top layer. Begin collecting fractions.

-

Isocratic Elution: Use the same solvent composition throughout the entire purification. This is ideal if the Rf values of your product and impurities are sufficiently different.

-

Gradient Elution: If you have impurities that are much more polar than your product, you can start with a low-polarity eluent and gradually increase the percentage of the polar solvent over time. This speeds up the elution of strongly retained compounds.[8]

-

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Troubleshooting Common Column Chromatography Problems

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Compound Elutes | 1. Eluent is not polar enough. 2. Compound decomposed on the column. [8]3. Compound precipitated at the top of the column. [9] | 1. Gradually increase the polarity of your eluent (e.g., from 10% to 20% EtOAc in hexane).2. Test for stability by spotting the compound on a silica TLC plate and letting it sit for an hour before developing. If it degrades, consider using alumina.[8]3. Load the sample in a solvent that ensures its solubility but is still less polar than the eluent. |

| All Compounds Elute Together in the Solvent Front | 1. Eluent is too polar. 2. Sample was loaded in too much solvent or a solvent that is too polar. [12]3. Column is overloaded with crude material. | 1. Redo TLC analysis to find a solvent system that gives an Rf of ~0.3.2. Use the minimum volume of the weakest possible solvent to dissolve your sample for loading.3. Use more silica gel relative to your sample weight (increase the silica:crude ratio). |

| Poor Separation / Overlapping Fractions | 1. Poor column packing (channeling). [10]2. Elution was too fast. 3. Solvent system is suboptimal. | 1. The column must be repacked. Ensure the packing is uniform and free of air bubbles or cracks.[10]2. Reduce the flow rate. For flash chromatography, a typical flow rate is about 2 inches/minute of solvent level decrease.3. Re-evaluate your solvent system with TLC to maximize the difference in Rf (ΔRf) between your product and the impurities. |

| Streaking or Tailing of the Compound Band | 1. Compound is interacting too strongly or degrading on acidic silica. 2. Column is overloaded. 3. Crude sample is not fully soluble in the mobile phase. [8] | 1. Add 0.1-1% triethylamine to your eluent or switch to an alumina stationary phase.2. Use a wider column or less sample.3. Find a solvent system that dissolves all components well, or perform a pre-purification step like a liquid-liquid extraction to remove problematic impurities.[8] |

| The Column Bed Cracks or Contains Bubbles | 1. The column ran dry (solvent level dropped below the top of the silica). 2. Heat was generated when packing a dry column. | 1. This separation is compromised and the column must be repacked. Always keep the silica bed wet.2. Use the slurry packing method (Protocol 1) to dissipate heat and ensure a stable, homogenous column bed.[9][11] |

Troubleshooting Logic Diagram

Use this decision tree to diagnose issues with your separation.

Caption: A Decision Tree for Troubleshooting Chromatography.

References

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

-

Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]

-

Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

-

Dr. Maisch GmbH. Normal Phase. [Link]

-

Restek. TROUBLESHOOTING GUIDE. [Link]

-

MicroSolv Technology Corporation. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. [Link]

-

Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. [Link]

-

Reddit. (2024, July 16). Column chromatography issues : r/chemistry. [Link]

-

HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]

-

Wikipedia. Aqueous normal-phase chromatography. [Link]

-

University of Victoria. Column chromatography. [Link]

-

Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

-